molecular formula C21H23NO6S2 B2900271 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane CAS No. 1705352-96-0

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

Cat. No. B2900271
M. Wt: 449.54
InChI Key: IERCALQHTYPGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C21H23NO6S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(benzo[d][1,3]dioxol-5-yl)-4-bromothiazepane, which is synthesized from 4-bromothiazepane and 5-hydroxy-2-methoxybenzaldehyde. The second intermediate is 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylsulfonyl chloride, which is synthesized from 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol and thionyl chloride. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.

Starting Materials
4-bromothiazepane, 5-hydroxy-2-methoxybenzaldehyde, 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol, thionyl chloride, palladium catalyst, base

Reaction
Synthesis of 7-(benzo[d][1,3]dioxol-5-yl)-4-bromothiazepane: 4-bromothiazepane is reacted with 5-hydroxy-2-methoxybenzaldehyde in the presence of a base to form 7-(benzo[d][1,3]dioxol-5-yl)-4-hydroxythiazepane. This intermediate is then treated with phosphorus tribromide to form 7-(benzo[d][1,3]dioxol-5-yl)-4-bromothiazepane., Synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylsulfonyl chloride: 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol is reacted with thionyl chloride to form 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylsulfonyl chloride., Coupling of intermediates: 7-(benzo[d][1,3]dioxol-5-yl)-4-bromothiazepane and 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ylsulfonyl chloride are coupled using a palladium-catalyzed cross-coupling reaction to form the final product, 7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane.

properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S2/c23-30(24,16-3-5-17-20(13-16)26-10-1-9-25-17)22-7-6-21(29-11-8-22)15-2-4-18-19(12-15)28-14-27-18/h2-5,12-13,21H,1,6-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERCALQHTYPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(SCC3)C4=CC5=C(C=C4)OCO5)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane

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